molecular formula C14H13F2NO3 B2979299 3,4-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide CAS No. 1428351-26-1

3,4-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide

Cat. No.: B2979299
CAS No.: 1428351-26-1
M. Wt: 281.259
InChI Key: SUQHNJJIKWIFJX-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide is a benzamide derivative characterized by a 3,4-difluorinated benzene ring linked to a furan-3-yl moiety via a 3-hydroxypropyl chain. This structure combines aromatic fluorination, a heterocyclic furan system, and a polar hydroxy group, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Properties

IUPAC Name

3,4-difluoro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO3/c15-11-2-1-9(7-12(11)16)14(19)17-5-3-13(18)10-4-6-20-8-10/h1-2,4,6-8,13,18H,3,5H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQHNJJIKWIFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCC(C2=COC=C2)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium for coupling reactions

Major Products

    Oxidation Products: Carbonyl derivatives

    Reduction Products: Hydroxyl derivatives

    Substitution Products: Various substituted benzamides

Mechanism of Action

The mechanism of action of 3,4-Difluoro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis: Fluorine and Heterocyclic Moieties

Target Compound
  • Side chain : The 3-hydroxypropyl group introduces polarity, while the furan-3-yl ring contributes π-π stacking interactions, common in ligand-receptor binding .
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • Benzamide core : 2-Trifluoromethyl substitution increases lipophilicity and resistance to enzymatic degradation.
  • Side chain: A 3-isopropoxy phenyl group enhances solubility in nonpolar environments, critical for its use as a fungicide .
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
  • Core : Chlorophenyl and tetrahydrofuran groups improve systemic translocation in plants.
  • Function : The tetrahydrofuran ring mimics natural substrates, enabling inhibition of fungal ergosterol biosynthesis .

Comparative Data Table

Compound Benzamide Substituents Side Chain Features Molecular Weight* Documented Use
3,4-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide 3,4-difluoro Furan-3-yl, 3-hydroxypropyl ~307.3 g/mol Not specified
Flutolanil 2-trifluoromethyl 3-Isopropoxy phenyl 323.3 g/mol Fungicide
Cyprofuram 3-chlorophenyl Tetrahydro-2-oxo-3-furanyl 296.7 g/mol Fungicide
Example 11 (EP 4 374 877 A2) 3-Fluorophenylmethyl Trifluoromethyl-furan, pyrrolidine 526.5 g/mol Pharmacological agent

*Molecular weights estimated using atomic composition.

Key Research Findings and Implications

Fluorine Substitution Trends

  • 3,4-Difluoro vs.
  • 3-Fluorophenylmethyl (Patent Example 11) : Fluorine at the meta position enhances steric bulk, influencing receptor selectivity in pyrrolidine-based pharmacophores .

Role of Heterocycles

  • Furan-3-yl (Target Compound) : Furan’s oxygen atom can form hydrogen bonds, improving water solubility relative to purely aromatic systems (e.g., chlorophenyl in cyprofuram) .
  • Tetrahydrofuran (Cyprofuram) : Saturation of the furan ring increases conformational flexibility, critical for penetrating plant tissues .

Hydroxypropyl Chain Significance

The 3-hydroxypropyl group in the target compound introduces a hydrophilic linker, contrasting with the isopropoxy group in flutolanil.

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